molecular formula C9H10N2O B571248 6-Amino-7,8-dihydroisoquinolin-5(6H)-one CAS No. 115787-48-9

6-Amino-7,8-dihydroisoquinolin-5(6H)-one

Cat. No.: B571248
CAS No.: 115787-48-9
M. Wt: 162.192
InChI Key: UNMBBQJTPLHCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-7,8-dihydroisoquinolin-5(6H)-one, also known as ADIQ, is a heterocyclic compound that has gained attention in recent years due to its potential as a therapeutic agent. ADIQ exhibits a unique molecular structure, which makes it a promising candidate for various scientific research applications.

Scientific Research Applications

6-Amino-7,8-dihydroisoquinolin-5(6H)-one has been studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anticancer, antiviral, and antioxidant properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

6-Amino-7,8-dihydroisoquinolin-5(6H)-one exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Additionally, this compound has been found to inhibit the activity of cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, which leads to their death. Additionally, this compound has been found to inhibit the replication of various viruses, such as hepatitis C virus and human immunodeficiency virus. Furthermore, this compound has been found to exhibit antioxidant properties, which protect the body from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one is its ability to exhibit multiple biological effects, which makes it a promising candidate for various scientific research applications. Additionally, this compound is relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research can be conducted to explore the anticancer and antiviral properties of this compound in more detail. Furthermore, the development of more efficient synthesis methods for this compound can facilitate its use in various scientific research applications.
In conclusion, this compound is a promising compound that exhibits multiple biological effects and has potential therapeutic applications in various fields of science. Its unique molecular structure and ease of synthesis make it a valuable candidate for further research. With continued research, this compound may prove to be a valuable therapeutic agent for various diseases and conditions.

Synthesis Methods

The synthesis of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one involves the reaction between 2,3-dihydro-1H-inden-5-amine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to obtain the final product.

Properties

IUPAC Name

6-amino-7,8-dihydro-6H-isoquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h3-5,8H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMBBQJTPLHCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)C(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669310
Record name 6-Amino-7,8-dihydroisoquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115787-48-9
Record name 6-Amino-7,8-dihydroisoquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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